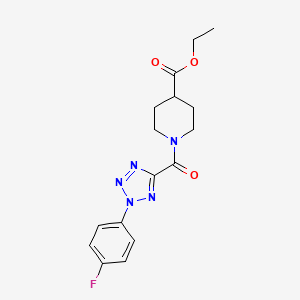

ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate

Description

Ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate is a synthetic compound featuring a piperidine core substituted with a tetrazole-carbonyl group at the 1-position and an ethyl ester at the 4-position.

The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution, esterification, and cyclization. For example, similar derivatives like ethyl 1-(2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate () are synthesized via alkylation of ethyl piperidine-4-carboxylate with mesylated intermediates, achieving moderate yields (~49%) .

Properties

IUPAC Name |

ethyl 1-[2-(4-fluorophenyl)tetrazole-5-carbonyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O3/c1-2-25-16(24)11-7-9-21(10-8-11)15(23)14-18-20-22(19-14)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMJADCCCMUWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate typically involves multiple steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-fluorobenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 4-fluorophenyl tetrazole.

-

Coupling with Piperidine: : The tetrazole derivative is then coupled with a piperidine derivative. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

-

Esterification: : The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound

Biological Activity

Ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and research findings related to this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.34 g/mol. The compound features a piperidine ring, a tetrazole moiety, and a fluorophenyl group, which contribute to its biological properties.

Anticancer Potential

Research has indicated that derivatives of tetrazole compounds exhibit notable anticancer activity. For instance, a study on related tetrazole compounds demonstrated their ability to destabilize microtubules, leading to significant growth inhibition in various cancer cell lines including SGC-7901, A549, and HeLa cells. The most active compound in that study showed half-maximal inhibitory concentration (IC50) values ranging from 0.090 to 0.650 µM against these cell lines .

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 6-31 | SGC-7901 | 0.090 ± 0.008 |

| Compound 6-31 | A549 | 0.650 ± 0.017 |

| Compound 6-31 | HeLa | 0.268 ± 0.012 |

These findings suggest that this compound could potentially act as a microtubule inhibitor, disrupting cancer cell proliferation by arresting the cell cycle at the G2/M phase and inducing apoptosis .

Cardiovascular Effects

Another area of interest is the cardiovascular effects of related piperidine derivatives. For example, compounds similar to this compound have shown efficacy in lowering blood pressure in animal models without causing reflex tachycardia, which is often associated with traditional calcium channel blockers . This suggests potential therapeutic applications in hypertension management.

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets:

- Microtubule Destabilization : The tetrazole moiety appears to play a crucial role in binding to tubulin, leading to microtubule disorganization.

- Calcium Channel Modulation : Related compounds have demonstrated the ability to inhibit T-type calcium channels, providing a pathway for cardiovascular effects without common side effects associated with L-type calcium channel blockers.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds within this chemical class:

- Synthesis Studies : The synthesis of this compound has been achieved through various methodologies including microwave-assisted reactions that enhance yield and efficiency .

- Pharmacological Evaluations : In vivo studies have shown promising results in terms of both anticancer activity and cardiovascular effects, indicating that these compounds may offer dual therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and documented properties:

Key Comparative Insights

Core Structure Variations

- The target compound employs a tetrazole-carbonyl group, which is more electronegative and polar compared to the benzodioxin group in ’s analog. This difference likely enhances metabolic stability but may reduce lipophilicity .

- Pruvanserin () substitutes the tetrazole with an indole-carbonitrile system, enabling π-π stacking interactions in CNS targets, as evidenced by its clinical use in neuropsychiatric disorders .

Synthetic Accessibility

- The target compound’s synthesis may parallel methods used for ethyl 1-(2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate , where alkylation and esterification steps are critical. However, introducing the tetrazole ring would require additional cyclization or click chemistry .

Pharmacological Potential While the target compound lacks direct activity data, Pruvanserin demonstrates how fluorinated aryl groups paired with nitrogen-rich cores (e.g., piperazine) enhance blood-brain barrier penetration . The imidazo[1,2-a]pyrimidine derivative () highlights the role of fused heterocycles in modulating receptor selectivity, suggesting the target’s tetrazole could offer unique binding profiles .

Molecular Weight and Solubility

- The target compound’s molecular weight (~356 g/mol) falls within the optimal range for oral bioavailability, contrasting with Pruvanserin’s higher weight (~413 g/mol), which may necessitate formulation adjustments .

Q & A

Q. What synthetic strategies are recommended for preparing ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Piperidine Core Functionalization : Start with ethyl piperidine-4-carboxylate. Introduce the tetrazole-carbonyl moiety via coupling reactions (e.g., using carbodiimides like EDC/HOBt) to form the amide bond.

Tetrazole Formation : The 4-fluorophenyl-tetrazole group can be synthesized via [2+3] cycloaddition between nitriles and sodium azide, with careful control of regioselectivity using protecting groups or Lewis acids (e.g., ZnBr₂) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (≥95%) .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodological Answer : Combine multiple analytical techniques:

- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement (e.g., bond lengths, angles) .

- NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic signals (e.g., ethyl ester at δ ~4.1 ppm, tetrazole C=O at ~165 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Q. What safety protocols are essential during handling?

- Methodological Answer : Based on structurally related compounds (e.g., ethyl 4-(2-fluorophenyl)-piperidinecarboxylate):

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation (H335: respiratory irritation).

- Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent impact the compound’s bioactivity compared to non-fluorinated analogs?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

- Synthesis of Analogs : Replace the 4-fluorophenyl group with Cl, CH₃, or H.

- Biological Assays : Test binding affinity (e.g., radioligand displacement for CNS targets) and metabolic stability (e.g., liver microsome assays).

- Computational Analysis : Perform molecular docking (AutoDock Vina) to compare interactions with target proteins (e.g., fluorophenyl’s hydrophobic/electronic effects) .

Q. What computational methods predict the compound’s binding mode to neurological targets?

- Methodological Answer : Use molecular dynamics (MD) simulations and density functional theory (DFT) :

Q. How can regioselectivity challenges in tetrazole synthesis be addressed?

- Methodological Answer : To favor 1H-tetrazole over 2H-tetrazole:

Q. What crystallographic challenges arise with this compound, and how are they resolved?

- Methodological Answer : Challenges include poor crystal growth due to flexibility. Solutions:

- Crystallization Solvents : Screen mixtures (e.g., DCM/hexane) at controlled temperatures.

- Data Collection : Use synchrotron radiation for weak diffractors. Refine with SHELXL, applying TWIN/BASF commands for twinned crystals .

Q. How is metabolic stability assessed in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.